6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone

Vue d'ensemble

Description

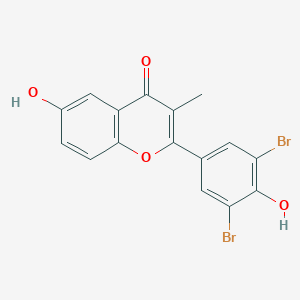

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone (also known as EMD21388) is a synthetic brominated flavonoid with a unique substitution pattern. Its structure features hydroxyl groups at positions 6 and 4', a methyl group at position 3, and bromine atoms at positions 3' and 5' of the B-ring (Figure 1). This compound has garnered significant attention due to its potent interaction with human transthyretin (TTR), a thyroxine (T4)-transport protein. Studies demonstrate that EMD21388 competitively binds to TTR with higher affinity than T4 itself, effectively stabilizing the TTR tetramer and altering circulating thyroid hormone levels . The 3-methyl group and dibromophenol moieties are critical for its binding modes: a "forward" mode (dibromophenol ring deep in the TTR channel) and a "reverse" mode (dibromophenol near the channel entrance) .

Méthodes De Préparation

La synthèse de la 6,4’-Dihydroxy-3-Méthyl-3’,5’-Dibromoflavone implique généralement la bromination de la 6,4’-Dihydroxy-3-Méthylflavone. Les conditions réactionnelles comprennent souvent l’utilisation de brome ou d’un réactif contenant du brome dans un solvant organique tel que l’acide acétique ou le chloroforme . La réaction est généralement effectuée à température ambiante ou à des températures légèrement plus élevées pour assurer une bromination complète.

Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles suivent probablement des voies de synthèse similaires optimisées pour la production à grande échelle. Cela peut inclure l’utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

La 6,4’-Dihydroxy-3-Méthyl-3’,5’-Dibromoflavone subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des quinones ou d’autres dérivés oxydés. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent convertir les atomes de brome en hydrogène, formant la 6,4’-Dihydroxy-3-Méthylflavone. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les atomes de brome peuvent être substitués par d’autres groupes fonctionnels tels que des groupes amino ou alkyles en utilisant des réactions de substitution nucléophile. Les réactifs courants comprennent les amines et les halogénoalcanes.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des flavones débromées .

Applications De Recherche Scientifique

Chemical Properties and Structure

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has the chemical formula and an average molecular weight of approximately 426.06 g/mol. This compound belongs to the flavonoid class of natural products, which are known for their wide-ranging biological activities.

Biological Activities

-

Antioxidant Activity

- Flavonoids are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that this compound exhibits significant radical scavenging activity, making it a candidate for use in formulations aimed at reducing oxidative damage in cells .

-

Anti-inflammatory Properties

- The compound has shown potential in modulating inflammatory pathways. Research indicates that flavonoids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation .

-

Anticancer Potential

- Preliminary studies have indicated that this flavonoid can induce apoptosis in cancer cells. It may affect cell cycle regulation and promote cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. These properties position it as a promising candidate for further development as an anticancer agent .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various flavonoids, including this compound, using DPPH radical scavenging assays. The results demonstrated that this compound significantly reduced DPPH radical levels compared to control samples, indicating its potential as a natural antioxidant .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on human cell lines showed that treatment with this compound led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha. These findings suggest that this compound could be effective in managing inflammatory diseases .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the upregulation of p53 and downregulation of anti-apoptotic proteins .

Potential Applications

| Application Area | Description |

|---|---|

| Antioxidant Formulations | Used in dietary supplements or cosmetics to combat oxidative stress. |

| Anti-inflammatory Drugs | Potential development as a therapeutic agent for chronic inflammatory diseases. |

| Cancer Therapeutics | Investigated for its ability to induce apoptosis in cancer cells; may be developed into a drug candidate. |

Mécanisme D'action

Le mécanisme d’action de la 6,4’-Dihydroxy-3-Méthyl-3’,5’-Dibromoflavone implique son interaction avec diverses cibles moléculaires et voies. On pense qu’elle exerce ses effets par la modulation des voies de signalisation impliquées dans la prolifération cellulaire, l’apoptose et l’inflammation. Les groupes hydroxyle et les atomes de brome jouent un rôle crucial dans son activité biologique en influençant son affinité de liaison aux protéines et aux enzymes cibles .

Comparaison Avec Des Composés Similaires

Structural Comparisons

Table 1: Structural and Functional Comparison of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone and Analogues

Key Findings

Bromination and Methylation Enhance TTR Binding

Compared to non-brominated flavonoids (e.g., genistein), the 3',5'-dibromo and 3-methyl groups in EMD21388 significantly enhance TTR binding. Genistein, despite structural similarities (hydroxyl-rich isoflavone), shows negligible TTR interaction and minimal thyroid hormone modulation . The bromine atoms likely increase hydrophobic interactions within the TTR channel, while the 3-methyl group stabilizes the tetramer by filling a cavity in the rat TTR structure .

Methoxy vs. Hydroxy Substitutions

For example, afrormosin’s antifungal activity relies on its methoxy pattern, whereas EMD21388’s hydroxyl groups are critical for hydrogen bonding with TTR residues .

Core Structure Differences

- Isoflavones vs. Flavones : Isoflavones (e.g., genistein, irigenin) have a B-ring shifted to position 3, altering their biological targets. EMD21388’s flavone backbone allows optimal alignment with TTR’s thyroxine-binding site .

Species-Specific Binding

EMD21388 binds 1.6 Å deeper in rat TTR than human TTR due to subtle differences in the channel geometry, highlighting the importance of the 3-methyl group for cross-species efficacy .

Physicochemical Properties

- Lipophilicity : Bromine atoms in EMD21388 increase logP compared to hydroxyl-rich analogues (e.g., genistein), enhancing blood-brain barrier penetration.

- Solubility : Methoxy groups in afrormosin and irigenin reduce aqueous solubility relative to EMD21388’s hydroxylated structure .

Activité Biologique

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone (commonly referred to as EMD21388) is a synthetic flavonoid derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antioxidant properties. This article delves into the biological activity of EMD21388, supported by research findings, case studies, and comparative analyses with similar compounds.

The biological activity of EMD21388 is primarily attributed to its ability to modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of hydroxyl groups enhances its binding affinity to proteins and enzymes, while the bromine atoms may influence its reactivity and bioavailability. Specifically, EMD21388 has shown potential in:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is linked to various diseases including cancer.

- Anti-inflammatory Effects : EMD21388 inhibits pro-inflammatory cytokines and mediators, contributing to its potential in treating inflammatory conditions.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Antioxidant Activity

A study evaluating the antioxidant capacity of various flavonoids demonstrated that EMD21388 exhibited significant free radical scavenging activity compared to other compounds. The antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

| Compound | IC50 (µM) |

|---|---|

| EMD21388 | 25 |

| Quercetin | 30 |

| Rutin | 40 |

Anti-inflammatory Activity

In vitro studies have shown that EMD21388 effectively reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlates with decreased expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

Research has highlighted the anticancer effects of EMD21388 against several cancer cell lines. For instance:

- Breast Cancer Cells (MCF-7) : Treatment with EMD21388 resulted in a dose-dependent decrease in cell viability.

- Lung Cancer Cells (A549) : Induction of apoptosis was confirmed via flow cytometry analysis.

Case Studies

A notable case study investigated the effects of EMD21388 on mice models bearing tumors. The treatment group received daily doses of EMD21388 for four weeks, leading to a significant reduction in tumor size compared to the control group. Histopathological examinations revealed increased apoptosis rates in tumor tissues treated with the compound.

Comparative Analysis

When compared with similar flavonoids such as 6,4'-dihydroxyflavone and 3-methylflavone, EMD21388 demonstrated superior biological activities due to its unique bromination and methylation patterns.

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 6,4'-Dihydroxyflavone | Moderate | Low | Low |

| 3-Methylflavone | Low | Moderate | Moderate |

| EMD21388 | High | High | High |

Q & A

Q. What experimental techniques are essential for characterizing the structural and chemical purity of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone?

Basic

To ensure structural fidelity and purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and molecular symmetry.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of isomers or synthetic byproducts.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., 464.9 g/mol for the dibrominated flavone) and fragmentation patterns.

- X-ray Crystallography : Resolve atomic-level structural details, particularly for binding studies with proteins like transthyretin (TTR) .

Q. How can researchers design biochemical assays to evaluate the inhibitory effects of this compound on iodothyronine deiodinase?

Basic

Key methodologies include:

- Competitive Binding Assays : Use radiolabeled T4 (thyroxine) to measure displacement by the flavone in TTR-binding experiments .

- Enzyme Activity Assays : Monitor deiodinase activity via spectrophotometric detection of iodide release or HPLC-based quantification of T3/T4 conversion.

- In Vivo Hormone Profiling : Measure serum thyrotropin (TSH) and free thyroid hormone (TH) levels in rodent models after compound administration .

Q. How can structural contradictions in binding modes (forward vs. reverse) to transthyretin be resolved?

Advanced

Discrepancies in binding modes (e.g., dibromophenol ring orientation in TTR) require:

- High-Resolution X-ray Crystallography : Compare co-crystal structures of the flavone with human and rat TTR at resolutions ≤1.5 Å to identify binding-pocket variations .

- Molecular Dynamics Simulations : Analyze thermodynamic stability of binding modes under physiological conditions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for each mode to determine dominant interactions .

Q. What explains species-specific differences in the compound’s binding affinity for transthyretin?

Advanced

Human vs. rat TTR binding differences (~1.6 Å depth variation) arise from:

- Comparative Crystallography : Identify residue substitutions (e.g., Thr119 in humans vs. Ala in rats) that alter pocket geometry .

- Mutagenesis Studies : Engineer human TTR with rat-specific residues to test binding penetration.

- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (Kon/Koff) across species to validate structural predictions .

Q. What synthetic strategies are effective for derivatizing this compound?

Basic

- Halogenation : Introduce bromine/chlorine at positions 3' and 5' using electrophilic substitution.

- Methylation/Protection : Protect hydroxyl groups with methyl or benzyl ethers during multi-step synthesis.

- Prodrug Design : Modify hydroxyl groups with acetyl or glycosyl moieties to enhance bioavailability .

Q. How can in vitro binding data be reconciled with in vivo efficacy discrepancies?

Advanced

Address inconsistencies via:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models.

- Protein Binding Assays : Test competition with serum albumin or other plasma proteins that may sequester the compound.

- Dose-Response Studies : Correlate free compound concentration with thyroid hormone modulation .

Q. What role does the 3-methyl group play in stabilizing the TTR tetramer?

Advanced

The 3-methyl group:

- Enhances hydrophobic interactions with TTR’s thyroxine-binding channel, reducing tetramer dissociation.

- Crystallographic Data : Shows direct van der Waals contacts with Leu110 and Thr119 in human TTR .

- Thermal Stability Assays : Demonstrate reduced amyloid fibril formation in methyl-substituted analogs compared to des-methyl derivatives .

Q. What extraction and purification methods are optimal for isolating this flavone from natural sources?

Basic

- Solvent Extraction : Use methanol or ethanol for initial extraction from plant material (e.g., Artemisia spp.).

- Column Chromatography : Employ silica gel or Sephadex LH-20 for fractionation.

- Reverse-Phase HPLC : Final purification using C18 columns with acetonitrile/water gradients .

Q. How do substituent modifications (e.g., bromine vs. methoxy groups) impact binding affinity and selectivity?

Advanced

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 3', 5', and 6 to map steric and electronic effects.

- Computational Docking : Predict binding energies of analogs using software like AutoDock Vina.

- In Vitro Screening : Test analogs in TTR amyloidogenesis assays to identify potent inhibitors .

Q. What methodological challenges arise in studying the compound’s antihormonal effects in vivo?

Advanced

- Hormone Feedback Loops : Compensatory TSH elevation may mask free TH changes; use TSH-receptor knockout models.

- Tissue-Specific Effects : Employ microdialysis or LC-MS/MS to measure TH levels in target organs (e.g., liver, brain).

- Longitudinal Studies : Monitor hormone dynamics over weeks to account for adaptive responses .

Propriétés

Numéro CAS |

104567-72-8 |

|---|---|

Formule moléculaire |

C16H10Br2O4 |

Poids moléculaire |

426.05 g/mol |

Nom IUPAC |

2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one |

InChI |

InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3 |

Clé InChI |

GKDYOXMZSXVKPP-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |

SMILES canonique |

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |

Key on ui other cas no. |

104567-72-8 |

Synonymes |

3-methyl-4',6-dihydroxy-3',5'-dibromoflavone EMD 21388 EMD-21388 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.